2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Description
The compound “2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide” is a synthetically derived acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core. This scaffold is substituted at the 3-position with a 3,4-dichlorophenyl group and at the 2-position with a sulfanyl-linked acetamide moiety, which is further functionalized with a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3OS/c1-14-5-7-17(11-15(14)2)26-20(29)13-30-22-21(16-6-8-18(24)19(25)12-16)27-23(28-22)9-3-4-10-23/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZQKIFYKJSWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide , with CAS number 899913-40-7, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 432.4 g/mol. The presence of a spirocyclic structure and dichlorophenyl groups contributes to its unique chemical properties, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19Cl2N3OS |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 899913-40-7 |
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. A study demonstrated that related diazaspiro compounds showed broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways, leading to reduced viability in microbial cells.
- Disruption of Membrane Integrity : By integrating into lipid membranes, it can alter permeability and lead to cell lysis.
Case Studies
- Antifungal Activity : A study on a structurally similar compound revealed potent antifungal activity against Candida species. The compound inhibited ergosterol biosynthesis, a critical component of fungal cell membranes, demonstrating a potential therapeutic application for treating fungal infections .
- Antibacterial Activity : In vitro tests showed that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, suggesting enhanced efficacy .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies have indicated that while the compound exhibits antimicrobial activity, it shows low cytotoxicity against human cell lines (e.g., MRC5 fibroblasts), suggesting a favorable therapeutic index .
Research Findings and Implications
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity while minimizing toxicity. Researchers have explored various synthetic routes that allow for modifications in the spirocyclic structure to improve target specificity and potency.
Table 2: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Significant inhibition of Candida and bacteria |
| Cytotoxicity | Low toxicity in human cell lines |
| Mechanism | Inhibition of ergosterol biosynthesis |
Comparison with Similar Compounds
Table 1: Comparative Structural Analysis of Target Compound and Analogues
Key Observations:
Spiro Ring System: The target compound and share the 1,4-diazaspiro[4.4]nona system, whereas and feature larger spiro rings (undeca and deca, respectively). Larger spiro systems may enhance conformational rigidity or alter binding pocket compatibility .
Aryl Substituent Effects: The 3,4-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity compared to the 4-methylphenyl group in or the 4-methoxyphenyl group in . incorporates a 3-chloro-4-fluorophenyl group, which combines halogen bonding (Cl, F) with enhanced metabolic stability due to fluorine .
Functional Group Modifications :
- The sulfanyl-acetamide linker is conserved across all compounds, suggesting its role as a critical pharmacophore. However, substituents on the acetamide nitrogen (e.g., 3,4-dimethylphenyl vs. 4-methoxyphenyl) modulate solubility and target affinity .
Implications of Structural Variations
- The dimethyl substitution in the target compound may enhance hydrophobic interactions in binding pockets .
- Physicochemical Properties : The larger spiro system in (undeca) increases molecular weight and may reduce solubility compared to the target compound. The fluorine atom in likely improves metabolic stability and membrane permeability .
Preparation Methods
Cyclocondensation of Diamines with Cyclic Ketones
The spirocyclic core is constructed via cyclocondensation between 1,2-diaminocyclopentane and cyclopentanone under acidic conditions.
Procedure :
-
Combine 1,2-diaminocyclopentane (10 mmol) and cyclopentanone (10 mmol) in toluene.
-
Add p-toluenesulfonic acid (0.1 eq.) and reflux at 110°C for 12 hr.
-
Cool to room temperature, extract with dichloromethane, and purify via column chromatography (hexane:ethyl acetate, 4:1) to yield the spirocyclic diamine (65% yield).
Introduction of the 3,4-Dichlorophenyl Group
Electrophilic aromatic substitution is employed to functionalize the spirocyclic core:
-
Treat the spirocyclic diamine with 3,4-dichlorobenzoyl chloride (1.2 eq.) in dichloromethane.
-
Add triethylamine (2 eq.) to scavenge HCl and stir at 0°C for 2 hr.
-
Warm to room temperature, quench with water, and isolate the product via filtration (78% yield).
Thiolation of the Spirocyclic Core
Thiol Group Introduction via Nucleophilic Substitution
Intermediate A is synthesized by reacting the chlorinated spirocyclic compound with thiourea:
-
Dissolve the chlorinated intermediate (5 mmol) in ethanol.
-
Add thiourea (6 mmol) and reflux at 80°C for 6 hr.
-
Cool, acidify with HCl (1M), and extract the thiol product with ethyl acetate (82% yield).
Synthesis of the Acetamide Moiety
Acylation of 3,4-Dimethylaniline
Intermediate B is prepared via acylation of 3,4-dimethylaniline with chloroacetyl chloride:
-
Dissolve 3,4-dimethylaniline (10 mmol) in dry dichloromethane.
-
Add chloroacetyl chloride (12 mmol) dropwise at 0°C.
-
Stir for 4 hr, wash with NaHCO₃ solution, and dry over MgSO₄ (89% yield).
Final Coupling Reaction
The sulfanyl bridge is formed via a nucleophilic substitution reaction:
-
Combine Intermediate A (1 eq.) and Intermediate B (1.2 eq.) in dimethylformamide (DMF).
-
Add K₂CO₃ (2 eq.) and heat at 60°C for 8 hr.
-
Purify via silica gel chromatography (ethyl acetate:hexane, 1:1) to isolate the target compound (70% yield).
Optimization and Challenges
Solvent and Temperature Effects
Purification Challenges
-
Column chromatography with ethyl acetate:hexane (1:1) effectively removes unreacted starting materials.
-
Recrystallization from ethanol/water (3:1) enhances purity to >98% (HPLC).
Characterization Data
Spectroscopic Analysis
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 474.45 g/mol |
| logP | 6.76 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 40.23 Ų |
Scalability and Industrial Relevance
Q & A
Q. What are the optimal synthetic pathways for preparing 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Spirocyclic Core Formation : Construct the 1,4-diazaspiro[4.4]nona-1,3-diene core via cyclocondensation of substituted hydrazines with ketones or aldehydes under reflux in aprotic solvents (e.g., THF or DCM) .
Thioacetamide Linkage : Introduce the sulfanyl group via nucleophilic substitution or thiol-ene coupling. For example, react the spirocyclic intermediate with 2-mercaptoacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
Final Functionalization : Attach the 3,4-dichlorophenyl and 3,4-dimethylphenyl substituents using Suzuki-Miyaura cross-coupling or SNAr reactions, optimized at 60–80°C in DMF or DMSO .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer : Use a combination of techniques:
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data arising from structural analogs?
- Methodological Answer :
Cross-Validation : Compare bioassay results (e.g., IC₅₀ values) across multiple cell lines or enzymatic assays to rule out model-specific variability .
Computational Modeling : Perform molecular docking or MD simulations to assess binding affinity differences caused by substituent variations (e.g., dichlorophenyl vs. methylphenyl groups) .
Metabolic Stability Testing : Use liver microsome assays to determine if discrepancies stem from pharmacokinetic factors (e.g., CYP450-mediated degradation) .
Q. What strategies optimize this compound’s selectivity for target receptors versus off-target interactions?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., replace 3,4-dichlorophenyl with electron-withdrawing groups) and evaluate selectivity via competitive binding assays .
- Pharmacophore Mapping : Use software like Schrodinger’s Phase to identify critical interaction points (e.g., hydrogen bond acceptors in the diazaspiro ring) .
- In Silico Toxicity Screening : Apply tools like ProTox-II to predict and mitigate off-target effects (e.g., hERG channel inhibition) .
Q. How can reaction conditions be refined to improve yield during scale-up synthesis?
- Methodological Answer :
DoE (Design of Experiments) : Use fractional factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (60–80°C), solvent (DMF vs. DCM), and base (K₂CO₃ vs. Et₃N) .
Continuous Flow Chemistry : Transition from batch to flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., epimerization) .
In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallography and NMR data regarding the compound’s conformation?
- Methodological Answer :
Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational flexibility (e.g., ring puckering in the spirocyclic core) .
DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate or challenge crystallographic results .
Multi-conformer Modeling : Use software like Phenix to refine X-ray data against potential disorder in the crystal lattice .
Bioactivity and Mechanism of Action
Q. What methodologies are recommended for elucidating this compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related markers like BAX/BCL-2) .
- Kinase Profiling : Use PamStation®12 or similar platforms to screen kinase inhibition profiles .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of putative proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
